3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide
Description
3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and a phenyl group attached to an isoxazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N,5-dimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-15(18(23)22(2)12-7-4-3-5-8-12)17(21-24-11)16-13(19)9-6-10-14(16)20/h3-10H,1-2H3 |
InChI Key |
NYFSGSRPGQUVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenyl-pyrido[2,3-d]pyrimidin-7(8H)-one: Known for its anticancer activity.
2,6-Dichlorophenyl-cyanoxime: Exhibits inhibitory activity against certain enzymes.
Uniqueness
3-(2,6-DICHLOROPHENYL)-N~4~,5-DIMETHYL-N~4~-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
